molecular formula C12H19N3O B12106672 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B12106672
M. Wt: 221.30 g/mol
InChI Key: LBBHKSIASQLRNT-UHFFFAOYSA-N
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Description

4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-methylcyclopropyl group: This step often involves the use of organometallic reagents to introduce the cyclopropyl moiety.

    Coupling with piperidine: The final step involves coupling the 1,2,4-oxadiazole derivative with piperidine, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Cyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • 4-{[3-(2-Methylcyclopropyl)-1,2,4-thiadiazol-5-yl]methyl}piperidine
  • 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Uniqueness

4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(2-methylcyclopropyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H19N3O/c1-8-6-10(8)12-14-11(16-15-12)7-9-2-4-13-5-3-9/h8-10,13H,2-7H2,1H3

InChI Key

LBBHKSIASQLRNT-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NOC(=N2)CC3CCNCC3

Origin of Product

United States

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